REACTION_CXSMILES
|
CN(CCN(C)C)C.[C:9]1([CH3:22])[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:10]=1[N:17]1[CH:21]=[CH:20][N:19]=[CH:18]1.C([Li])CCC.[CH:28]1([P:34]([CH:36]2[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]2)Cl)[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1>CCCCCC.O>[C:9]1([CH3:22])[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:10]=1[N:17]1[CH:21]=[CH:20][N:19]=[C:18]1[P:34]([CH:36]1[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41]1)[CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)N1C=NC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
6.25 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(Cl)C1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
solution 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
is at 60° C., by means of a cannula
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled
|
Type
|
FILTRATION
|
Details
|
The organic phase is filtered off over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated in vacua
|
Type
|
ADDITION
|
Details
|
30 ml of pentane are added
|
Type
|
WAIT
|
Details
|
the mixture is boiled for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The product precipitates in crystalline form at −30° C.
|
Type
|
FILTRATION
|
Details
|
is filtered off while cold
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)N1C(=NC=C1)P(C1CCCCC1)C1CCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |